molecular formula C23H21FN4O2 B4316607 2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B4316607
M. Wt: 404.4 g/mol
InChI Key: SMQYGUCXXUDLBK-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a tetrahydroquinazolinone derivative characterized by:

  • A benzoxazole moiety at position 2, contributing to aromatic stacking and hydrogen-bonding interactions.
  • A 4-fluorophenyl group at position 4, enhancing lipophilicity and metabolic stability.
  • 7,7-Dimethyl substitution on the tetrahydroquinazolinone core, which likely restricts conformational flexibility and improves binding specificity.

Its analogs, however, demonstrate activity against hepatitis B virus (HBV) capsid assembly and other therapeutic targets .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-23(2)11-16-19(17(29)12-23)20(13-7-9-14(24)10-8-13)27-21(25-16)28-22-26-15-5-3-4-6-18(15)30-22/h3-10,20H,11-12H2,1-2H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQYGUCXXUDLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure includes a benzoxazole moiety and a tetrahydroquinazolinone core. These structural features contribute to its diverse biological activities. The molecular formula is C20H16FN5O2C_{20}H_{16}FN_5O_2 with a molecular weight of approximately 377.37 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. The specific compound under study has shown potential against several bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for various derivatives against Bacillus subtilis and Escherichia coli.
  • Some derivatives demonstrated significant activity with MIC values as low as 10 µg/mL, while others were less effective with MICs exceeding 100 µg/mL.
CompoundTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis10
Compound BEscherichia coli50
Compound CStaphylococcus aureus>100

Anticancer Activity

The anticancer potential of the compound has been evaluated in various studies. It has shown cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • Results : The compound exhibited IC50 values ranging from 5 µM to 15 µM across different cell lines.
Cell LineIC50 (µM)
MCF-710
A5498
HepG212

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • Cathepsin S : Ki value of 94 nM indicating strong binding affinity.
  • Cathepsin K and L : Higher Ki values (>30,000 nM), suggesting lower efficacy against these targets.

The mechanism of action for this compound involves its interaction with target proteins:

  • Binding Affinity : The presence of the benzoxazole ring enhances binding to enzyme active sites.
  • Inhibition : By occupying the active site, the compound prevents substrate access and subsequent enzymatic reactions.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Study on Anticancer Effects : A study demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells through activation of caspase pathways.
  • Antimicrobial Efficacy : In vitro tests showed that the compound significantly reduced bacterial growth in cultures treated with sub-MIC concentrations.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications and the synthesis of more complex molecules. It can participate in reactions such as:

  • Nucleophilic substitutions
  • Cyclization reactions
  • Formation of heterocycles

Biological Applications

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary investigations suggest potential efficacy against various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.
    Biological ActivityTarget PathwayReference
    AntimicrobialCell wall synthesis inhibition
    AnticancerApoptosis induction via mitochondrial pathway

Medical Applications

Due to its bioactive nature, this compound is being explored for therapeutic applications:

  • Enzyme Inhibition : It has been studied for its ability to inhibit enzymes such as cathepsin S, which is implicated in cancer metastasis and inflammation.
    Enzyme TargetedMechanism of ActionReference
    Cathepsin SCompetitive inhibition at active site

Material Science

The compound's structural features make it suitable for developing new materials with specific chemical properties:

  • Polymeric Applications : It can be incorporated into polymer matrices to enhance mechanical properties or impart bioactivity.
    ApplicationMaterial TypeReference
    Polymer compositesBiodegradable plastics

Case Studies

  • Anticancer Activity Study : A study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.
  • Antimicrobial Efficacy : In a series of tests against Gram-positive and Gram-negative bacteria, derivatives showed minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, highlighting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The tetrahydroquinazolinone core is conserved across analogs, but substitutions at positions 2, 4, and 7 modulate activity and physicochemical properties. Key analogs include:

Compound Name Position 2 Substitution Position 4 Substitution Position 7 Substitution Molecular Weight (g/mol) Key Activity/Notes
Target Compound 1,3-Benzoxazol-2-ylamino 4-Fluorophenyl 7,7-Dimethyl ~376.4 (estimated) Unknown; structural studies inferred
2-(Benzoxazol-2-ylamino)-4-(4-chlorophenyl)-7,7-dimethyl analog 1,3-Benzoxazol-2-ylamino 4-Chlorophenyl 7,7-Dimethyl ~392.9 (estimated) Potential antiviral activity
2,4-Diaryl derivatives (e.g., 4-(3-pyridinyl) variant) Aryl or heteroaryl groups Varied aryl/heteroaryl groups H or alkyl 350–400 Anti-HBV activity
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino] analog 3-Methylphenylamino 4-Fluorophenyl H ~349.4 (estimated) Unspecified; likely kinase modulation
Key Observations:
  • 4-Fluorophenyl vs. 4-Chlorophenyl : The chloro analog () increases molecular weight by ~16.5 g/mol and may enhance halogen bonding but reduce metabolic stability compared to the fluoro derivative.
  • Anti-HBV Activity : 2,4-Diaryl analogs (e.g., 4-pyridinyl derivatives) inhibit HBV capsid assembly, suggesting the target compound’s fluorophenyl group could be optimized for similar antiviral effects .
  • Benzoxazole vs.

Key Takeaways

  • The 4-fluorophenyl group offers a balance of lipophilicity and metabolic stability compared to bulkier substituents (e.g., 4-chlorophenyl or pyridinyl groups).
  • 7,7-Dimethyl substitution may enhance rigidity and binding specificity but could limit solubility.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, often starting with condensation of benzoxazole-2-amine derivatives with fluorophenyl-containing intermediates. Key considerations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysts: Acid or base catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency during quinazolinone ring formation .
  • Temperature Control: Reactions often require reflux conditions (70–120°C) to achieve high conversion rates .
  • Purification: Column chromatography or recrystallization (using ethanol/methanol mixtures) ensures purity .

Q. Example Reaction Optimization Table

StepReagents/ConditionsYield (%)Purity (HPLC)Key Reference
CyclizationDMF, 110°C, 12h7898%
Fluorophenyl CouplingPd(PPh₃)₄, K₂CO₃, DMSO6595%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D molecular geometry using SHELXL for refinement . ORTEP-3 generates graphical representations of thermal ellipsoids . Example: Fluorophenyl orientation in related compounds was confirmed via X-ray .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent environments (e.g., dimethyl groups at C7 show singlet peaks at δ 1.2–1.5 ppm) .
  • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring) .

Q. Technique Comparison Table

MethodStrengthsLimitationsReference
X-rayAtomic-level resolutionRequires single crystals
NMRFunctional group mappingLimited for complex mixtures
IRRapid functional group IDLow specificity for isomers

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

Methodological Answer:

  • Cross-Validation: Use complementary techniques (e.g., compare NMR-derived torsional angles with X-ray data) .
  • Statistical Analysis: Apply R-factor metrics in SHELXL to assess crystallographic model fit .
  • Dynamic NMR: Resolve conformational flexibility (e.g., tetrahydroquinazolinone ring puckering) that may cause spectral discrepancies .

Q. What experimental design strategies are recommended for evaluating structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Split-Plot Design: Test substituent variations (e.g., benzoxazole vs. benzothiazole) across batches while controlling solvent/catalyst variables .
  • Dose-Response Assays: Use IC₅₀ values to quantify bioactivity differences between derivatives .
  • Molecular Docking: Pre-screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

Q. Example SAR Experimental Design

VariableLevelsResponse MetricReference
Substituent (R₁)-H, -F, -CH₃Enzyme inhibition (%)
Solvent PolarityLow, Medium, HighReaction yield (%)

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding stability in aqueous environments (e.g., GROMACS/AMBER force fields) .
  • Docking Studies: Use AutoDock Vina to predict binding poses with fluorophenyl interactions in hydrophobic pockets .
  • QM/MM Calculations: Analyze electronic effects of the benzoxazole moiety on target affinity .

Q. How can researchers address discrepancies in bioactivity data across different assay conditions?

Methodological Answer:

  • Standardized Protocols: Adopt CLSI guidelines for in vitro assays to minimize inter-lab variability .
  • Positive Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity metrics .
  • Meta-Analysis: Use hierarchical modeling to reconcile data from heterogeneous studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 2
2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.